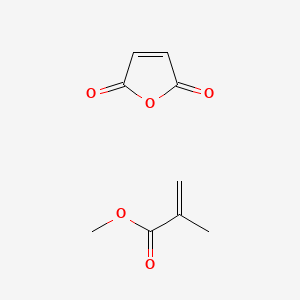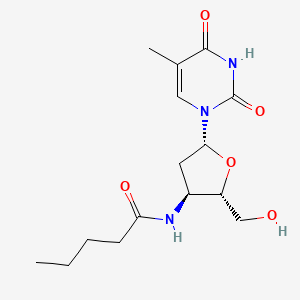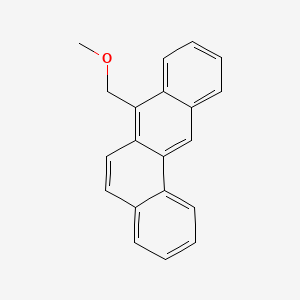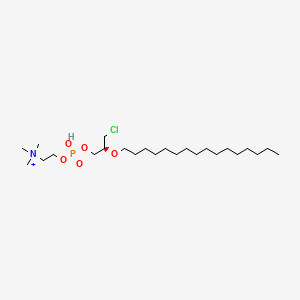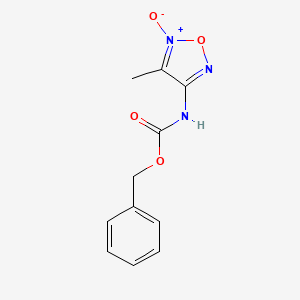
Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate: is a chemical compound with the molecular formula C11H11N3O4 It is known for its unique structure, which includes a benzyl group, a hydroxy group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate typically involves the condensation of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement. One efficient method involves the use of iodine as a catalyst, which promotes the formation of the oxadiazole ring under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions: Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxadiazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce new functional groups to the benzyl or oxadiazole moieties.
科学研究应用
Chemistry: In chemistry, Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: Its oxadiazole ring is a common motif in bioactive molecules, which can exhibit antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .
作用机制
The mechanism of action of Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
相似化合物的比较
- Benzyl 2-hydroxy-3-methyl-1,3,4-oxadiazol-4-ylcarbamate
- Benzyl 2-hydroxy-3-methyl-1,2,4-oxadiazol-4-ylcarbamate
Uniqueness: Benzyl 2-hydroxy-3-methyl-1,2lambda(5),5-oxadiazol-4-ylcarbamate is unique due to its specific oxadiazole ring structure and the presence of both hydroxy and benzyl groups.
属性
CAS 编号 |
37132-27-7 |
|---|---|
分子式 |
C11H11N3O4 |
分子量 |
249.22 g/mol |
IUPAC 名称 |
benzyl N-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)carbamate |
InChI |
InChI=1S/C11H11N3O4/c1-8-10(13-18-14(8)16)12-11(15)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15) |
InChI 键 |
XOLKTOVNMYHMDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](ON=C1NC(=O)OCC2=CC=CC=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


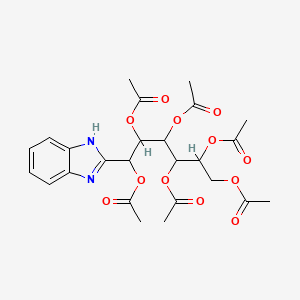
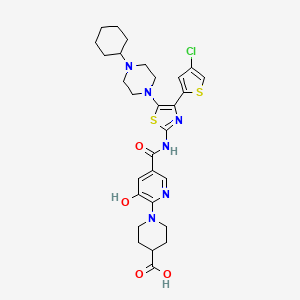
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
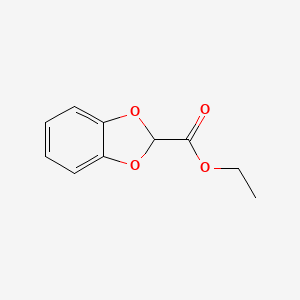
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
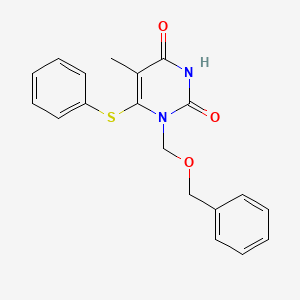
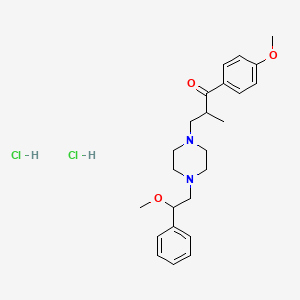
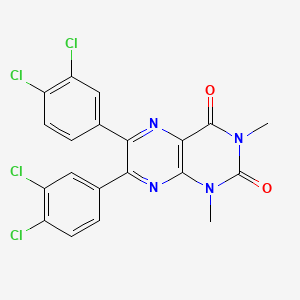
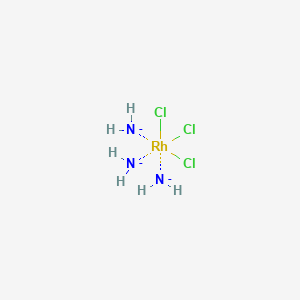
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)
